molecular formula C18H13ClFNO2 B5771358 N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide

N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B5771358
M. Wt: 329.8 g/mol
InChI Key: WUNWUPUJJOBCOS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a naphthalene ring substituted with a methoxy group and a carboxamide group attached to a 3-chloro-4-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then subjected to a series of reactions to introduce the methoxy group and the carboxamide functionality. The final step involves the coupling of the 3-chloro-4-fluorophenyl group to the naphthalene core under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of a naphthalene ring with a methoxy group and a carboxamide group, along with the 3-chloro-4-fluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-13-6-7-16(20)15(19)10-13/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNWUPUJJOBCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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